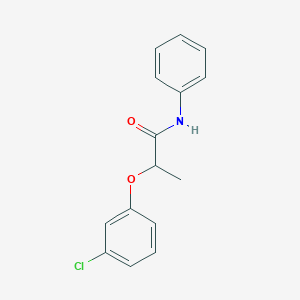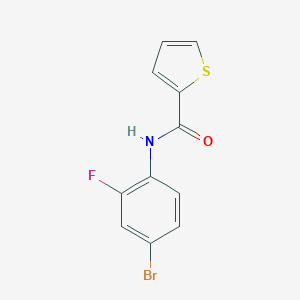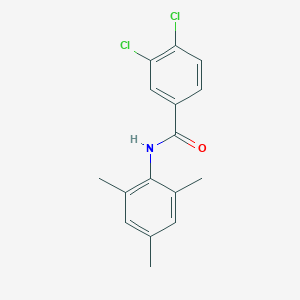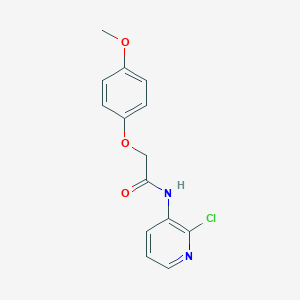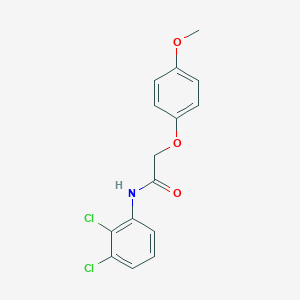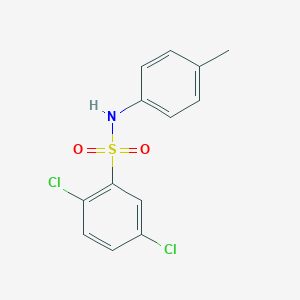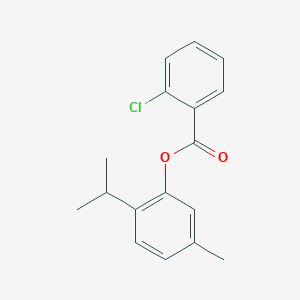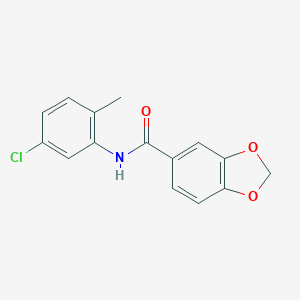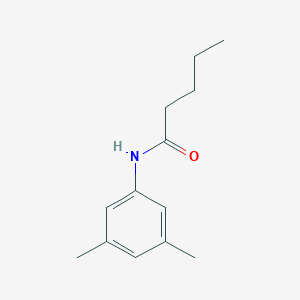![molecular formula C19H11Cl4N3O2 B312379 2,4-DICHLORO-N-[6-(2,4-DICHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE](/img/structure/B312379.png)
2,4-DICHLORO-N-[6-(2,4-DICHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DICHLORO-N-[6-(2,4-DICHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE is a chemical compound known for its unique structure and properties It is a derivative of benzamide, featuring multiple chlorine atoms and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N-[6-(2,4-DICHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE typically involves the reaction of 2,4-dichlorobenzoyl chloride with 6-amino-2-pyridinecarboxamide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-N-[6-(2,4-DICHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce carboxylic acids and amines .
Scientific Research Applications
2,4-DICHLORO-N-[6-(2,4-DICHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-N-[6-(2,4-DICHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-{4-[(2,4-dichlorobenzoyl)amino]-3-nitrophenyl}benzamide
- 2,4-dichloro-N-{2-[(2,4-dichlorobenzoyl)amino]phenyl}benzamide
- 3,5-dichloro-N-{2-chlorophenyl}benzamide
- 3,5-dichloro-N-{4-chlorophenyl}benzamide .
Uniqueness
2,4-DICHLORO-N-[6-(2,4-DICHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE is unique due to its specific substitution pattern and the presence of a pyridine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C19H11Cl4N3O2 |
|---|---|
Molecular Weight |
455.1 g/mol |
IUPAC Name |
2,4-dichloro-N-[6-[(2,4-dichlorobenzoyl)amino]pyridin-2-yl]benzamide |
InChI |
InChI=1S/C19H11Cl4N3O2/c20-10-4-6-12(14(22)8-10)18(27)25-16-2-1-3-17(24-16)26-19(28)13-7-5-11(21)9-15(13)23/h1-9H,(H2,24,25,26,27,28) |
InChI Key |
PNAXPHXOGIAVMB-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=NC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


